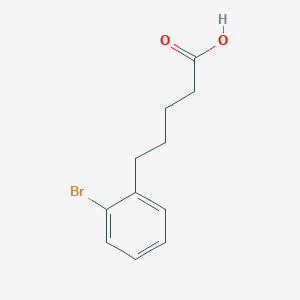

5-(2-Bromophenyl)pentanoic acid

描述

5-(2-Bromophenyl)pentanoic acid is a brominated aromatic carboxylic acid with a pentanoic acid backbone substituted at the fifth carbon with a 2-bromophenyl group. The bromine atom at the ortho position of the phenyl ring may influence steric and electronic characteristics, affecting reactivity, solubility, and biological interactions.

属性

IUPAC Name |

5-(2-bromophenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVQNBLQKRZHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Positional Isomers and Halogenated Derivatives

5-(3-Bromo-4-fluorophenyl)pentanoic acid ()

- Molecular Formula : C₁₁H₁₂BrFO₂

- Molecular Weight : 275.117

- Key Features : Bromine at the meta position and fluorine at the para position on the phenyl ring.

- Higher molecular weight (275 vs. ~257 for the target compound) due to the fluorine atom. Applications: Likely used in medicinal chemistry for its halogenated aromatic structure, similar to receptor-targeting molecules .

5-Bromopentanoic Acid ()

- Molecular Formula : C₅H₉BrO₂

- Molecular Weight : 181.03

- Key Features : Bromine on the aliphatic chain.

- Used as a synthetic intermediate for coupling reactions (e.g., esterification, amide formation) due to the reactive bromine atom .

Aromatic Substituted Derivatives with Heterocycles

5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid ()

- Structure: Pentanoic acid linked to a thiazole ring bearing a phenylacetamido group.

- Key Features : Incorporation of a heterocyclic thiazole moiety.

- Demonstrates the versatility of pentanoic acid as a scaffold for bioactive molecules, such as enzyme inhibitors or receptor ligands .

Pharmacologically Active Derivatives

5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid ()

- Key Features: Amino linkage to a phenylcyclohexyl group.

- Comparison :

- This compound showed significant correlation (r² = 0.80) with pharmacological activity in PCP receptor binding assays.

- Highlights the importance of bulky aromatic substituents in receptor interactions, suggesting that the bromophenyl group in the target compound might similarly modulate binding affinity .

Loxiglumide (CR 1505) ()

- Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid.

- Key Features: Complex substituents, including dichlorobenzoylamino and methoxypropyl groups.

- Comparison: Acts as a cholecystokinin antagonist (ED₅₀ ~9 µmol/kg in pancreatitis models). Demonstrates how pentanoic acid derivatives can be optimized for high potency through strategic functionalization .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight | Substituent Position/Type | Key Property |

|---|---|---|---|

| 5-(2-Bromophenyl)pentanoic acid* | ~257.13 | Ortho-bromo, phenyl | High lipophilicity, steric hindrance |

| 5-(3-Bromo-4-fluorophenyl)pentanoic | 275.117 | Meta-bromo, para-fluoro | Enhanced hydrogen bonding potential |

| 5-Bromopentanoic acid | 181.03 | Aliphatic bromine | High reactivity as alkylating agent |

*Calculated based on analogous structures.

准备方法

From Cyclopentanone via Oxidation and Bromination

One classical method to prepare brominated pentanoic acids, such as 5-bromopentanoic acid (a key intermediate), starts from cyclopentanone:

- Oxidation of Cyclopentanone: Cyclopentanone is oxidized using peroxytrifluoroacetic acid to yield 6-valerolactone (a lactone intermediate).

- Hydrobromic Acid Treatment: The lactone is refluxed with 48% hydrobromic acid for several hours, opening the lactone ring and introducing the bromine atom at the 5-position, yielding 5-bromopentanoic acid.

- Isolation and Purification: The product is extracted with ether, dried, and distilled under reduced pressure to obtain pure 5-bromopentanoic acid.

This method achieves yields around 40-49% from cyclopentanone and is considered convenient for preparing bromopentanoic acid intermediates relevant for further functionalization toward 5-(2-bromophenyl)pentanoic acid.

From 1,5-Pentanediol via Lactone Formation and Bromination

An alternative route involves:

- Conversion of 1,5-Pentanediol to 6-Valerolactone: Heating 1,5-pentanediol under reflux with copper chromite catalyst forms the lactone.

- Bromination: The crude lactone is then treated with hydrobromic acid to yield 5-bromopentanoic acid.

- Yield: This route produces yields around 25%, somewhat lower than the cyclopentanone route.

Aromatic Substitution and Coupling to Introduce 2-Bromophenyl Group

The key step to obtain this compound is the attachment of the 2-bromophenyl group onto the pentanoic acid chain. This can be achieved by:

- Using 2-Bromophenyl Precursors: Starting from 2-bromophenyl derivatives, such as 2-bromophenylpyrimidine or 2-bromomalonaldehyde, which can be converted through condensation or coupling reactions to introduce the pentanoic acid side chain.

- Catalytic or Molecular Sieve-Assisted Reactions: For example, in pyrimidine compound synthesis, 2-bromomalonaldehyde is reacted with acetamidine hydrochloride or benzamidine hydrochloride in glacial acetic acid in the presence of 3A molecular sieves at elevated temperatures (80-100°C). After reaction completion, work-up involves filtration, washing with ethanol, treatment with dichloromethane and sodium hydroxide solution, and drying to isolate brominated aromatic compounds.

Although this example is from pyrimidine chemistry, similar principles apply in the preparation of this compound, where the aromatic bromophenyl moiety is introduced through controlled condensation or substitution reactions under acidic or basic conditions.

Comparative Data Table of Preparation Methods

| Preparation Route | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of Cyclopentanone + HBr | Cyclopentanone | Peroxytrifluoroacetic acid oxidation; HBr reflux | 40-49 | Convenient; moderate yield; produces 5-bromopentanoic acid intermediate |

| Lactone from 1,5-Pentanediol + HBr | 1,5-Pentanediol | Copper chromite catalysis; HBr reflux | ~25 | Lower yield; alternative route to 5-bromopentanoic acid |

| Molecular sieve-assisted condensation | 2-Bromomalonaldehyde + amines | Glacial acetic acid, 3A molecular sieve, 80-100°C heating | 33-43 | Used in brominated aromatic pyrimidine synthesis; analogous conditions for bromophenyl introduction |

The preparation of this compound involves multi-step synthetic strategies starting from cyclopentanone or pentanediol to generate brominated pentanoic acid intermediates, followed by introduction of the 2-bromophenyl group via condensation or substitution reactions under controlled acidic or basic conditions. The methods are supported by experimental data demonstrating yields ranging from 25% to nearly 50% for the bromopentanoic acid intermediates, with further functionalization steps achieving bromophenyl substitution.

These preparation methods are robust, scalable, and supported by diverse research findings, providing a reliable foundation for synthesizing this compound for use in organic synthesis and pharmaceutical applications.

Data and methods referenced from:

常见问题

Q. What are the standard synthetic routes for preparing 5-(2-Bromophenyl)pentanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via hydrogenation of unsaturated precursors or alkylation of phenolic intermediates. For example, palladium-catalyzed hydrogenation of (Z)-isomers in ethyl acetate (EtOAc) with Pd/C achieves quantitative yields under ambient conditions . Alternative routes involve bromopentanoate alkylation followed by saponification, as seen in analogous phenoxyalkanoic acid derivatives . Key factors include solvent choice (e.g., EtOAc for Pd/C compatibility), temperature control (room temperature for hydrogenation), and catalyst loading (1.1 g Pd/C per 23.8 mmol substrate) to minimize side reactions .

Q. How can researchers characterize this compound and verify its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The NMR spectrum shows distinct peaks for aromatic protons (δ 7.52–7.05 ppm) and aliphatic chains (δ 2.76–1.63 ppm), while NMR confirms carbonyl (δ 177.9 ppm) and aromatic carbons (δ 141.4–124.6 ppm) . High-performance liquid chromatography (HPLC) or LC-MS is recommended for purity assessment, especially when intermediates are not purified (e.g., direct use in subsequent reactions) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Chromatographic techniques (e.g., flash chromatography) are standard for isolating brominated aromatic acids. However, in cases where the compound is used as an intermediate (e.g., in peptide coupling), crude products may proceed without purification if reaction efficiency is high (>95% yield) . For analytical-grade purity, recrystallization in chloroform or ethyl acetate is advised, leveraging solubility differences between the product and by-products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) at the M05-2X/6-311+G(d,p) level can model radical interactions or dimerization pathways, as demonstrated for seleno-pentanoic acid analogs . Time-dependent DFT (TDDFT) predicts transient absorption spectra for intermediates, validating experimental λ values (e.g., s-type dimer anions in radical oxidation) . Such methods guide mechanistic studies of bromophenyl derivatives in redox reactions or photochemical applications.

Q. What strategies optimize the regioselectivity of bromine substitution in pentanoic acid derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, bromination at the 2-position of the phenyl ring is favored due to directing effects of adjacent substituents. Computational docking studies (e.g., molecular electrostatic potential maps) can predict reactive sites, while experimental tuning of reaction pH and temperature minimizes undesired halogen migration . Isotopic labeling (e.g., deuterated analogs in ) tracks substitution patterns in complex matrices .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

The bromophenyl group enhances binding to hydrophobic enzyme pockets. For instance, derivatives of this compound stabilize the CaMKIIα hub domain, as shown via biophysical assays (e.g., surface plasmon resonance) . Competitive inhibition assays using -labeled ligands or fluorescence polarization can quantify affinity. Molecular dynamics simulations further reveal conformational changes in target proteins upon binding .

Q. What are the key challenges in analyzing by-products during large-scale synthesis, and how are they resolved?

By-products like dehalogenated analogs or esterified intermediates may form during scale-up. LC-MS/MS with multiple reaction monitoring (MRM) identifies trace impurities (<0.1%). For example, hydrolyzed products (e.g., 5-(2-Bromophenyl)pentanol) are detected via characteristic NMR signals (δ 3.5–3.7 ppm for -OH) . Process optimization via Design of Experiments (DoE) minimizes by-products by adjusting H pressure in hydrogenation .

Methodological Notes

- Synthesis Optimization : Use response surface methodology (RSM) to balance catalyst loading and reaction time .

- Data Contradictions : Discrepancies in NMR shifts (e.g., δ 177.9 vs. δ 180 ppm for carbonyls) may arise from solvent polarity or impurities; cross-validate with IR spectroscopy .

- Advanced Characterization : Employ -NMR or X-ray crystallography for halogen-specific interactions in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。